1-Isobutyl-1h-indole

Vue d'ensemble

Description

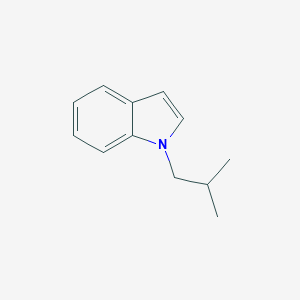

1-Isobutyl-1H-indole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would include isobutylamine and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isobutyl-1H-indole undergoes various chemical reactions, including:

Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 1-Isobutyl-1H-indole are extensive and include:

- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication by interfering with the viral life cycle. This has been observed in various studies where compounds similar to this compound demonstrated significant antiviral activity against pathogens such as HIV and influenza viruses .

- Anticancer Activity : Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds derived from indole have shown efficacy against MCF-7 breast cancer cell lines and other cancer types, suggesting a possible role in cancer treatment .

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, which contribute to their therapeutic potential in treating inflammatory diseases .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Industrial Applications

In addition to its biological significance, this compound has practical applications in various industries:

- Dye Industry : The compound is utilized in the production of dyes due to its vibrant color properties.

- Corrosion Inhibitors : It serves as a corrosion inhibitor in metal protection applications, enhancing the longevity of materials exposed to harsh environments.

Case Studies

Several case studies have documented the efficacy of this compound in various research contexts:

- Antiviral Efficacy Study : A study demonstrated that derivatives of this compound significantly reduced viral load in infected cell cultures, indicating potential for therapeutic use against viral infections .

- Cancer Treatment Trials : Clinical trials involving indole derivatives have shown promising results in reducing tumor size in animal models, paving the way for further human trials .

- Antimicrobial Research : Investigations into the antimicrobial properties of this compound revealed effective inhibition of resistant bacterial strains, highlighting its potential as a new antibiotic .

Mécanisme D'action

The mechanism of action of 1-Isobutyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-indole

- 1-Ethyl-1H-indole

- 1-Propyl-1H-indole

Comparison: 1-Isobutyl-1H-indole is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties. Compared to other alkyl-substituted indoles, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Activité Biologique

1-Isobutyl-1H-indole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Overview of this compound

This compound is an indole derivative, which is a well-known scaffold in medicinal chemistry. Indole compounds are recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution at the 1-position with an isobutyl group in this compound may influence its pharmacological profile.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of certain indole derivatives to inhibit the monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism. Compounds that inhibit MCT1 can disrupt energy supply to cancer cells, leading to reduced cell viability and increased apoptosis in cancer cell lines such as A-549 and MCF-7 .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | A-549 | MCT1 inhibition |

| Compound 24 | 0.314 | A-549 | MCT1 inhibition, apoptosis induction |

| Compound 17 | TBD | MCF-7 | MCT1 inhibition |

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The antibacterial activities of various indole compounds have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | % Inhibition at 30 µM | Reference |

|---|---|---|

| Isatin-indole | 74.20% | Reddy et al., 2020 |

| 7-Sulfonyl indole | 45% | Prasad et al., 2012 |

| 2-Chloro-indole | TBD | Kumar et al., 2012 |

Mechanistic Insights

The biological activity of indoles often stems from their ability to interact with various biological targets. For instance, the binding affinity to MCT1 suggests a competitive inhibition mechanism that disrupts lactate and pyruvate influx into tumor cells, thereby impairing their metabolic functions . Additionally, some studies have indicated that indoles can induce oxidative stress in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Case Study: Indole Derivative in Cancer Treatment

A notable case study involved the evaluation of a series of indole derivatives for their anticancer potential. The lead compound demonstrated significant potency in inhibiting MCT1-mediated transport in cancer cells, resulting in a marked decrease in cell viability during in vitro assays. Flow cytometry analysis revealed that treated cells exhibited altered cell cycle distribution, confirming the compound's role in inducing cell cycle arrest .

Propriétés

IUPAC Name |

1-(2-methylpropyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDDNDXUPTLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.